molecular formula C6H12N2 B3031130 N-(3-isocyanopropyl)-N,N-dimethylamine CAS No. 15586-24-0

N-(3-isocyanopropyl)-N,N-dimethylamine

Cat. No.: B3031130
CAS No.: 15586-24-0
M. Wt: 112.17 g/mol
InChI Key: QFYAJJSCAMUJCH-UHFFFAOYSA-N
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Description

N-(3-Isocyanopropyl)-N,N-dimethylamine is an organoamine compound characterized by a dimethylamine group attached to a propyl chain terminating in an isocyanate (-NCO) functional group. This structure confers unique reactivity, particularly in polymerization and crosslinking reactions, making it valuable in materials science and specialty chemical synthesis.

Properties

IUPAC Name

3-isocyano-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-7-5-4-6-8(2)3/h4-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYAJJSCAMUJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377956
Record name N-(3-isocyanopropyl)-N,N-dimethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15586-24-0
Record name 3-Isocyano-N,N-dimethyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15586-24-0
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Record name N-(3-isocyanopropyl)-N,N-dimethylamine
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URL https://comptox.epa.gov/dashboard/DTXSID50377956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15586-24-0
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isocyanopropyl)-N,N-dimethylamine typically involves the reaction of N,N-dimethylamine with 3-isocyanopropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(3-isocyanopropyl)-N,N-dimethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Addition Reactions: The compound can react with electrophiles to form addition products.

    Cycloaddition Reactions: It can participate in [4+1] cycloaddition reactions, forming cyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Electrophiles: Electrophiles such as alkyl halides and acyl chlorides are used in addition reactions.

    Cycloaddition Reagents: Tetrazines are often used in cycloaddition reactions with this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while cycloaddition reactions with tetrazines can produce cyclic compounds with potential biological activity.

Mechanism of Action

The mechanism of action of N-(3-isocyanopropyl)-N,N-dimethylamine involves its ability to undergo bioorthogonal reactions with specific targets in biological systems. The isocyanopropyl group can react with tetrazines to release active molecules such as nitric oxide, which can exert biological effects such as inhibiting cancer cell proliferation . The molecular targets and pathways involved in these reactions include enzymes and signaling molecules that are crucial for cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

N-{3-[4-Amino-2-(Trifluoromethyl)Phenoxy]Propyl}-N,N-Dimethylamine () Structure: Contains a trifluoromethyl (-CF₃) and phenoxy group, enhancing hydrophobicity and electronic effects. Reactivity: The electron-withdrawing -CF₃ group reduces nucleophilicity compared to the isocyanate group in N-(3-isocyanopropyl)-N,N-dimethylamine, which is highly electrophilic .

Reactivity: Acts as a non-nucleophilic base, contrasting with this compound’s dual role as a base and isocyanate precursor .

Ethylamine and Triethylamine ()

  • Structure : Simple primary and tertiary amines, lacking functionalized chains.
  • Reactivity : Ethylamine participates in nucleophilic substitutions, while triethylamine is a classic base. Neither has the isocyanate reactivity seen in the target compound .

Physicochemical Properties

Property This compound N-{3-[4-Amino-2-(CF₃)Phenoxy]Propyl}-N,N-Dimethylamine N,N-Diisopropylethylamine (DIPEA) Triethylamine
Molecular Formula C₆H₁₂N₂O C₁₃H₁₈F₃N₂O C₈H₁₉N C₆H₁₅N
Molecular Weight (g/mol) 128.18 (estimated) 296.29 129.24 101.19
Density (g/mL) ~0.9 (estimated) ~1.2 (estimated) 0.742 0.727
Key Functional Groups Isocyanate (-NCO), dimethylamine Trifluoromethyl (-CF₃), phenoxy, dimethylamine Tertiary amine Tertiary amine

Notes:

  • The isocyanate group in this compound increases polarity and reactivity compared to non-functionalized amines like DIPEA or triethylamine.
  • The trifluoromethyl group in the phenoxy analog enhances thermal stability but reduces solubility in polar solvents .

Stability and Handling Considerations

  • This compound: Requires moisture-free storage due to isocyanate’s sensitivity to hydrolysis.
  • Trifluoromethyl Analogs (): Enhanced thermal stability but prone to photodegradation under UV light.
  • DIPEA (): Stable under inert conditions but flammable due to low flash point (11°C) .

Research Findings and Gaps

  • Synthetic Utility: this compound’s isocyanate group offers broader reactivity than simple amines, enabling diverse polymer architectures. However, its handling challenges (moisture sensitivity) limit industrial use compared to DIPEA or triethylamine .
  • Toxicity Data: Limited information on the target compound, but tertiary amines like DIPEA are known irritants, suggesting similar hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-isocyanopropyl)-N,N-dimethylamine
Reactant of Route 2
Reactant of Route 2
N-(3-isocyanopropyl)-N,N-dimethylamine

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